molecular formula C19H18ClN3O6S B2807982 (Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 895433-88-2

(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No. B2807982
CAS RN: 895433-88-2
M. Wt: 451.88
InChI Key: XXPXHLAPDLKMKP-VZCXRCSSSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory, antidepressant, and anticonvulsant effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid has been used as a coupling partner in the synthesis of some benzothiazole derivatives .


Molecular Structure Analysis

Benzothiazole derivatives contain a benzothiazole ring, which is a heterocyclic aromatic ring system with a phenyl (benzene) ring fused to a thiazole ring . The specific structure of a benzothiazole derivative depends on the substituents attached to this ring system.

Scientific Research Applications

Structure-Function Relationship and Biological Activity

  • Thiazolides, including compounds structurally related to "(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide", have been studied for their anti-infectious activities against a range of pathogens and their ability to induce apoptosis in colorectal tumor cells. These compounds interact with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1) in colorectal tumor cells, and their activity requires caspase activation and GSTP1 expression. Notably, thiazolides' apoptotic induction in colon cancer cells is influenced by variations in their molecular structures, particularly the presence of bromide atoms on the thiazole ring and glutathione (GSH) levels (Brockmann et al., 2014).

Synthesis and Antibacterial Activity

  • Research on benzothiazole derivatives, closely related to the chemical structure of interest, demonstrates significant antibacterial activities against various pathogens, including Pseudomonas aeruginosa. These studies involve synthesizing methoxy substituted benzothiazole derivatives and evaluating their potential as antibacterial agents, indicating the broad applicability of these compounds in addressing antimicrobial resistance (Gupta, 2018).

Antiviral and Anti-Infective Properties

  • The broader class of thiazolides, to which the specified compound is related, exhibits a wide spectrum of activities against helminths, protozoa, enteric bacteria, and viruses. Modifications to the nitazoxanide structure, such as replacing the nitro group with other functional groups, have been explored to understand their impact on antiviral and anti-infective properties. These modifications elucidate the compounds' multiple mechanisms of action, including the reduction of the nitro group into a toxic intermediate for microaerophilic bacteria and parasites, and triggering apoptosis in mammalian cells, which may also affect intracellular pathogens (Hemphill et al., 2012).

Synthetic Methodologies

  • The exploration of synthetic routes and reactions for creating novel benzothiazole and related derivatives, including those with nitro substituents, provides foundational knowledge for the development of new compounds with potential pharmacological applications. These studies contribute to the broader understanding of the chemical properties and reactivity of thiazolide compounds, laying the groundwork for future drug discovery and development efforts (Jackson et al., 2000).

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may involve the synthesis of new benzothiazole derivatives and the exploration of their potential as therapeutic agents .

properties

IUPAC Name

5-chloro-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c1-27-7-6-22-14-9-15(28-2)16(29-3)10-17(14)30-19(22)21-18(24)12-8-11(20)4-5-13(12)23(25)26/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPXHLAPDLKMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

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